The Discovery and Characterization of Aureusimine B in Staphylococcus aureus: A Technical Guide
The Discovery and Characterization of Aureusimine B in Staphylococcus aureus: A Technical Guide
Introduction
Staphylococcus aureus is a formidable human pathogen, responsible for a wide array of infections ranging from minor skin ailments to life-threatening conditions like bacteremia and endocarditis.[1] A key factor in its pathogenicity is the ability to form biofilms, which provide enhanced resistance to antibiotics and the host immune system.[2][3] Within this context, scientific inquiry has led to the discovery of secondary metabolites that may play crucial roles in the bacterium's lifecycle and its interactions with the host.
This technical guide focuses on Aureusimine B, a pyrazinone-class secondary metabolite also known as phevalin.[2][4] Produced by S. aureus, Aureusimine B is synthesized by a nonribosomal peptide synthetase (NRPS) and has been a subject of significant research interest.[4][5] Initial studies implicated it as a regulator of virulence, although this role has since been debated.[1][6] This document provides an in-depth overview of the discovery, biosynthesis, biological activity, and experimental protocols related to Aureusimine B, tailored for researchers, scientists, and drug development professionals.
Discovery: A Tale of Two Growth States
A pivotal discovery in the study of Aureusimine B was the observation that its production is significantly elevated in S. aureus biofilms compared to their free-floating, planktonic counterparts.[2][7] High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of organic extracts from biofilm and planktonic cultures revealed this differential production.[2][8] This finding suggests a potential role for Aureusimine B in the biofilm-associated lifestyle of S. aureus.
Quantitative Data: Aureusimine B Production
The table below summarizes the relative production of Aureusimine B in different S. aureus growth states, as determined by direct analysis of culture samples normalized to cell density (OD600).
| Culture Condition | Normalized Cell Density (OD600) | Relative Aureusimine B Production |
| Planktonic | 0.66 | Low |
| Resuspended Biofilm | 1.4 | Intermediate |
| Biofilm | 0.9 | High |
| Data compiled from studies by Secor P.R., et al. (2012).[2][3][7][8] |
Biosynthesis of Aureusimine B
Aureusimine B is the product of the aus (or pzn) gene cluster, which encodes a nonribosomal peptide synthetase (NRPS).[2] The biosynthesis is a multi-step process initiated by the NRPS, which creates a dipeptide aldehyde from the amino acid precursors, phenylalanine and valine.[4] This intermediate then undergoes cyclization and oxidation to form the final pyrazinone structure.[4] The availability of aromatic amino acid precursors in the growth medium has been shown to dictate the production dynamics of aureusimines.[9]
Biological Activity and Host Interaction
The precise biological role of Aureusimine B has been a topic of evolving research, with functions ranging from enzyme inhibition to modulation of host cell gene expression.
Enzyme Inhibition
Aureusimine B has been identified as an inhibitor of calpain, a family of intracellular cysteine proteases involved in various eukaryotic cellular processes.[2][3]
Quantitative Data: Calpain Inhibition
| Compound | Target | Assay | IC50 |
| Aureusimine B | Calpain | Casein Hydrolysis | 1.3 µM |
| Data from GlpBio product information.[4] |
Interaction with Human Keratinocytes
Studies investigating the effect of Aureusimine B on human keratinocytes (HKs) revealed a modest direct impact on gene expression. However, its effect was significantly amplified when combined with soluble products from S. aureus planktonic cultures.[2][3] This suggests that Aureusimine B may act synergistically with other bacterial factors to modulate the host response. The resulting transcriptional profile points towards the regulation of MAPK/AP-1 dependent signaling cascades, which are involved in processes like apoptosis, proliferation, and cell migration.[2][3] Despite this, Aureusimine B alone does not induce apoptosis in keratinocytes.[2][7]
Quantitative Data: Gene Regulation in Human Keratinocytes
The following table lists a selection of the top genes regulated in human keratinocytes treated with S. aureus planktonic-conditioned medium supplemented with Aureusimine B (+PCM) relative to conditioned medium alone (-PCM).
| Gene Symbol | Description | Fold Change (+PCM vs -PCM) |
| Upregulated | ||
| IL36G | Interleukin 36 Gamma | > 20 |
| IL36RN | Interleukin 36 Receptor Antagonist | > 10 |
| S100A7A | S100 Calcium Binding Protein A7A | > 10 |
| IL8 | Interleukin 8 | > 5 |
| CSF2 | Colony Stimulating Factor 2 | > 5 |
| Downregulated | ||
| KRT1 | Keratin 1 | < -5 |
| KRT10 | Keratin 10 | < -5 |
| LCE3D | Late Cornified Envelope 3D | < -5 |
| CALML5 | Calmodulin Like 5 | < -5 |
| SPINK5 | Serine Peptidase Inhibitor Kazal Type 5 | < -5 |
| Data represents a selection from Secor P.R., et al. (2012) and is illustrative of the types of genes affected.[2][3] |
The Virulence Factor Controversy
Initial research suggested that aureusimines function as regulators of virulence factor expression and are necessary for productive infections in mouse models.[1] However, a subsequent study revealed that the original ausA deletion mutant strain used in these experiments harbored an inadvertent 83-nucleotide duplication in the saeS gene of the SaeRS two-component system, a key regulator of virulence.[6] This finding indicated that the observed attenuation of virulence was due to the saeS mutation rather than the absence of aureusimines, thereby challenging the direct role of Aureusimine B in virulence control.[6]
Experimental Protocols
This section provides an overview of the key methodologies used in the research of Aureusimine B.
S. aureus Culture and Sample Preparation
-
Biofilm Culture: S. aureus is grown on polycarbonate filter membranes placed on agar plates (e.g., EpiLife medium) for 72 hours. For analysis, mature biofilms are transferred to fresh medium for an additional 24 hours to generate biofilm-conditioned medium (BCM).[2][3]
-
Planktonic Culture: Bacteria are grown in liquid medium (e.g., EpiLife) at 37°C with constant agitation to stationary phase.[2][3]
-
Conditioned Medium: Culture supernatants are collected by centrifugation and sterilized through a 0.22 µm filter.[2][3]
Aureusimine B Extraction and Analysis
-
Extraction: For analysis, spent culture medium is subjected to organic extraction.
-
Purification and Quantification: Synthetic or extracted Aureusimine B is purified and quantified using High-Performance Liquid Chromatography (HPLC). Elution can be monitored by UV detection at 322 nm.[2][3]
-
Identification: Confirmation of Aureusimine B in biological samples is achieved by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), comparing the retention time and fragmentation pattern to a synthetic standard. The reported exact mass-to-charge ratio (m/z) for phevalin is 229.1335.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for broader metabolomic profiling.[2][8]
Human Keratinocyte (HK) Assays
-
Cell Culture: HKs are grown to confluence in appropriate media (e.g., EpiLife) in multi-well plates.[3]
-
Treatment: Cells are treated with varying concentrations of purified Aureusimine B (e.g., 1 µM, 10 µM) or with different conditioned media (e.g., +PCM, -PCM, BCM). A vehicle control (e.g., DMSO) is used in all experiments.[2][3]
-
Gene Expression Analysis: After a set incubation period (e.g., 4 hours), total RNA is isolated from the HKs using a commercial kit (e.g., RNeasy minikit). Gene expression profiles are then determined using microarray analysis or RT-qPCR.[3][8]
Conclusion
Aureusimine B (phevalin) is a nonribosomally synthesized dipeptide produced by Staphylococcus aureus, with significantly higher production observed in biofilms. While its initial designation as a direct virulence regulator has been questioned, its ability to inhibit host enzymes like calpain and modulate keratinocyte gene expression, particularly in concert with other bacterial products, suggests a nuanced role in the host-pathogen interface. For professionals in drug development, the biosynthesis pathway of Aureusimine B presents a potential target for anti-infective strategies aimed at disrupting biofilm-specific metabolic processes. Further research is warranted to fully elucidate its biological significance and therapeutic potential.ive strategies aimed at disrupting biofilm-specific metabolic processes. Further research is warranted to fully elucidate its biological significance and therapeutic potential.
References
- 1. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 4. glpbio.com [glpbio.com]
- 5. Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
